molecular formula C10H9Cl2N B1368853 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline CAS No. 780723-99-1

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline

Cat. No.: B1368853
CAS No.: 780723-99-1
M. Wt: 214.09 g/mol
InChI Key: RHJIJKNZKYOTMB-UHFFFAOYSA-N
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Description

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorine atom at the 5th position and a chloromethyl group at the 1st position of the dihydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline typically involves the chlorination of 1-(chloromethyl)-3,4-dihydroisoquinoline. This can be achieved through the reaction of 1-(chloromethyl)-3,4-dihydroisoquinoline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1-(chloromethyl)-3,4-dihydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroisoquinoline derivatives.

Scientific Research Applications

5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    1-(Chloromethyl)-3,4-dihydroisoquinoline: Lacks the chlorine atom at the 5th position.

    5-Chloroisoquinoline: Lacks the chloromethyl group at the 1st position.

    5-Bromo-1-(chloromethyl)-3,4-dihydroisoquinoline: Contains a bromine atom instead of chlorine at the 5th position.

Uniqueness: 5-Chloro-1-(chloromethyl)-3,4-dihydroisoquinoline is unique due to the presence of both chlorine atoms at specific positions, which imparts distinct chemical reactivity and potential biological activity. This dual substitution pattern allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5-chloro-1-(chloromethyl)-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJIJKNZKYOTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=C1C(=CC=C2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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